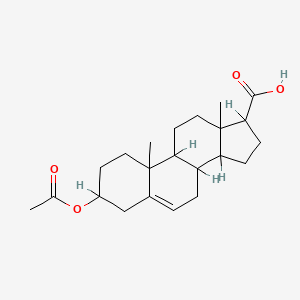
3-(acetyloxy)androst-5-ene-17-carboxylic acid
Overview
Description
“3-(acetyloxy)androst-5-ene-17-carboxylic acid” is a chemical compound with the molecular formula C22H32O4 . It is also known by other names such as “(3β)-3-Acetoxyandrost-5-ene-17-carboxylic acid” and "Androst-5-ene-17-carboxylic acid, 3-(acetyloxy)-, (3β)-" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of 22 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 360.487 Da and the monoisotopic mass is 360.230072 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.16 g/cm3, a melting point of 237-241 °C, and a boiling point of 483.8ºC at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Modification
- The chemical compound has been used in the synthesis and modification of various steroids, demonstrating its role in the production of compounds with potential pharmacological interest. For instance, Logan, Roy, and Woods (1982) explored the formation of 17β-acetylenic steroids from hindered 20-oxo-compounds via Grignard derived enolates, highlighting the compound's utility in steroid modification (Logan, Roy, & Woods, 1982). Similarly, McGuire et al. (1998) utilized the compound in the synthesis of Episteride, a potent 5α-Reductase inhibitor, demonstrating its relevance in the creation of therapeutic agents (McGuire, Sorenson, Klein, & Baine, 1998).
Applications in Steroid Chemistry
- The compound has been instrumental in steroid chemistry, particularly in the synthesis and modification of various steroidal structures. Fajkos̆, Pouzar, and C̆erný (1996) synthesized (15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime as a new hapten, indicating its importance in creating specific steroidal structures for various applications (Fajkos̆, Pouzar, & C̆erný, 1996). Similarly, Jacobs, Bos, and Hol (2010) researched the conversion of A Δ5‐14α‐ to a Δ5‐14β‐steroid, using oxidation reactions, demonstrating the compound's versatility in alteringsteroid structures (Jacobs, Bos, & Hol, 2010).
Synthesis of Pharmacological Agents
- It has been used in the synthesis of pharmacological agents, illustrating its potential in drug development. Mateos and Pozas (1963) utilized it in the synthesis of D-nor-desoxycorticosterone acetate, a compound with pharmacological significance (Mateos & Pozas, 1963). Additionally, Pouzar and C̆erný (1994) worked on the preparation of (17E)-3β-Hydroxyandrost-5-en-17-one (O-Carboxymethyl)oxime Derivatives with short peptide chains, showcasing its use in creating complex molecules for medical research (Pouzar & C̆erný, 1994).
Role in Steroid Functionalization and Analysis
- It plays a key role in steroid functionalization and analysis. For example, Numazawa and Yamada (1998) researched the reaction of androst-5-en-17-one with hypobromous acid for the synthesis of 19-oxygenated 5-ene and 4-en-6-one steroids, indicating its significance in analytical steroid chemistry (Numazawa & Yamada, 1998).
Development of Novel Steroidal Structures
- The compound has been instrumental in the development of novel steroidal structures. Hewett et al. (1973) worked on the formation of 18-Norandrosta-8,11,13-trienes, which involved the use of this compound for creating unique steroid derivatives (Hewett, Gibson, Gilbert, Redpath, Savage, Sleigh, & Taylor, 1973).
Properties
IUPAC Name |
3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKCBDRQIXZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3900815.png)
![2-methoxy-3-{[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3900825.png)
![N1-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE](/img/structure/B3900826.png)
![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3900832.png)
![4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B3900840.png)
![2-fluoro-N-{3-oxo-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]propyl}benzamide](/img/structure/B3900843.png)
![N-[2-(4-hydroxyphenyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B3900853.png)
![N-(3,4-dimethoxyphenyl)-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B3900857.png)
![4-benzyl-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3900863.png)
![4-cyclohexyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3900873.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B3900880.png)
![2-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]-6-(piperidin-1-ylcarbonyl)pyrazine](/img/structure/B3900910.png)

